Cas no 742086-19-7 (4-Fluoro-3-methylbiphenyl)
4-Fluoro-3-methylbiphenyl Chemical and Physical Properties
Names and Identifiers
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- 1-fluoro-2-methyl-4-phenylbenzene
- 4-Fluoro-3-methylbiphenyl
- 2-fluoro-5-phenyl-toluene
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- Inchi: 1S/C13H11F/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
- InChI Key: BWHYIWDUGNBTGD-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 4
- Topological Polar Surface Area: 0
4-Fluoro-3-methylbiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002986-250mg |
4-Fluoro-3-methylbiphenyl |
742086-19-7 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A011002986-500mg |
4-Fluoro-3-methylbiphenyl |
742086-19-7 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A011002986-1g |
4-Fluoro-3-methylbiphenyl |
742086-19-7 | 97% | 1g |
$1460.20 | 2023-09-01 |
4-Fluoro-3-methylbiphenyl Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-Fluoro-3-methylbiphenyl
Comprehensive Analysis of 4-Fluoro-3-methylbiphenyl (CAS No. 742086-19-7): Properties, Applications, and Market Trends
4-Fluoro-3-methylbiphenyl (CAS No. 742086-19-7) is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and material science research. This biphenyl derivative is characterized by its unique molecular structure, combining a fluoro substituent and a methyl group on adjacent carbon atoms. Its chemical stability and lipophilicity make it a valuable intermediate in organic synthesis, particularly for designing drug candidates and advanced materials.
Recent studies highlight the growing demand for fluorinated compounds like 4-Fluoro-3-methylbiphenyl due to their enhanced bioavailability and metabolic resistance. Researchers are exploring its potential in PET imaging probes and liquid crystal formulations, aligning with trends in precision medicine and flexible electronics. A 2023 market report indicates a 12% annual growth in fluorinated intermediates, driven by innovations in bioconjugation and catalysis.
The synthesis of CAS 742086-19-7 typically involves Suzuki-Miyaura coupling or direct fluorination protocols. Analytical techniques such as HPLC purity testing and NMR spectroscopy confirm its structural integrity (>98% purity). Environmental considerations are addressed through green chemistry approaches, including solvent recovery systems—a key focus for sustainable manufacturing initiatives.
Frequently searched questions about this compound include: "What are the applications of 4-Fluoro-3-methylbiphenyl in drug discovery?" and "How does fluorination affect biphenyl reactivity?" These reflect user interest in structure-activity relationships and process optimization. Regulatory compliance with REACH and FDA guidelines ensures its safe use in commercial applications.
Emerging applications in OLED materials and agrochemicals demonstrate the versatility of 4-Fluoro-3-methylbiphenyl. Its electron-withdrawing properties improve charge transport in organic semiconductors, while the methyl group enhances thermal stability—critical for high-performance coatings. Industry leaders are investing in scale-up production to meet demand from electronic device manufacturers.
Storage recommendations for 742086-19-7 emphasize inert atmospheres and moisture-controlled environments. Technical datasheets provide detailed spectral data and handling precautions, addressing common queries about compound stability and compatibility. Collaborative research with academic institutions continues to uncover novel uses in catalysis and polymers.
In conclusion, 4-Fluoro-3-methylbiphenyl represents a critical building block in modern chemistry. Its intersection with life sciences and advanced materials positions it as a compound of enduring relevance, with ongoing studies exploring structure-property relationships and industrial applications.
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